Oleyl sulfate diethylaminoethanol salt

Description

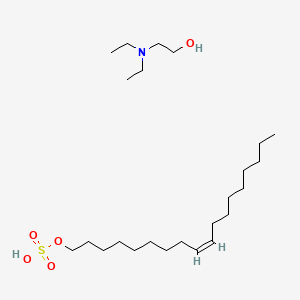

Structure

2D Structure

Properties

CAS No. |

63512-33-4 |

|---|---|

Molecular Formula |

C18H36O4S.C6H15NO C24H51NO5S |

Molecular Weight |

465.7 g/mol |

IUPAC Name |

2-(diethylamino)ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate |

InChI |

InChI=1S/C18H36O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3/b10-9-; |

InChI Key |

IHDPKWOISNDGOV-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |

Origin of Product |

United States |

Contextualization Within Organic Salt Chemistry

Oleyl sulfate (B86663) diethylaminoethanol salt is classified as an organic salt. This classification is based on its ionic nature, where the oleyl sulfate anion and the diethylaminoethanol cation are held together by electrostatic forces. The formation of this salt is a result of an acid-base reaction between oleyl sulfuric acid (the acidic form of oleyl sulfate) and diethylaminoethanol (a weak base).

The oleyl sulfate anion consists of a long, unsaturated hydrocarbon chain (the oleyl group) attached to a sulfate group. This structure gives the anion amphiphilic properties, meaning it has both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The diethylaminoethanol cation is formed when the tertiary amine group of diethylaminoethanol accepts a proton.

The general synthesis of amine salts of alkyl sulfates involves the direct reaction of an alkyl sulfuric acid with an amine. In the case of oleyl sulfate diethylaminoethanol salt, this would involve reacting oleyl sulfuric acid with diethylaminoethanol. The reaction is a straightforward neutralization, yielding the salt.

Interdisciplinary Significance in Advanced Chemical Sciences

Precursor Synthesis and Derivatization

The formation of this compound necessitates the synthesis of its two primary components: the oleyl sulfate anion and the diethylaminoethanol cation.

The oleyl sulfate anion is typically synthesized through the sulfation of oleyl alcohol. A common laboratory and industrial method involves the use of a sulfating agent such as chlorosulfonic acid. researchgate.net However, a significant challenge in this process is the potential for the sulfating agent to react with the carbon-carbon double bond present in the oleyl group, leading to unwanted side products. researchgate.net

An alternative approach that can achieve a high retention of the double bond is the use of sulfamic acid as the sulfating reagent. researchgate.net This method has been shown to successfully produce sodium oleyl sulfate with a double bond retention of up to 95.69%. researchgate.net The reaction is typically carried out at elevated temperatures, and the resulting oleyl sulfuric acid is subsequently neutralized with a base, such as sodium hydroxide, to yield the sodium salt of oleyl sulfate. researchgate.netmdpi.com

Another method for the sulfation of unsaturated alcohols is transsulfation, where an ether sulfate is reacted with the unsaturated fatty alcohol in the presence of an acid catalyst. epo.org This process can be driven to completion by removing the alcohol byproduct formed during the reaction. epo.org

For industrial-scale production, falling film reactors are often employed for the sulfation of fatty alcohols using a mixture of sulfur trioxide and an inert gas. nih.gov This continuous process allows for efficient heat removal and precise control over reaction conditions. The resulting acidic product is then neutralized in a subsequent step. nih.gov

Table 1: Comparison of Sulfation Methods for Oleyl Alcohol

| Sulfating Agent | Key Process Features | Reported Double Bond Retention | Neutralizing Agent (Example) |

|---|---|---|---|

| Chlorosulfonic Acid | Vigorous reaction, potential for side reactions at the double bond. researchgate.net | Variable, can be lower if not controlled. | Sodium Hydroxide |

| Sulfamic Acid | Milder reaction conditions, high selectivity. researchgate.net | Up to 95.69% researchgate.net | Sodium Hydroxide researchgate.net |

| Sulfur Trioxide (Falling Film Reactor) | Continuous process, suitable for large-scale production. nih.gov | High, with optimized conditions. | Sodium Hydroxide nih.gov |

The industrial synthesis of diethylaminoethanol is primarily achieved through the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. oecd.orgusda.gov This process is a type of ethoxylation, where the ethylene oxide ring opens and adds to the nitrogen atom of diethylamine. The reaction is typically carried out under pressure and at elevated temperatures. oecd.org

The reaction can be described by the following equation: (C₂H₅)₂NH + C₂H₄O → (C₂H₅)₂NCH₂CH₂OH

This reaction is generally carried out in a closed system. oecd.org While the process is efficient, it is important to control the reaction conditions to minimize the formation of byproducts. tandfonline.com An alternative, though less common, method for producing diethylaminoethanol is the reaction of diethylamine with ethylene chlorohydrin.

Salt Formation Mechanisms and Optimization

The formation of this compound occurs through a neutralization reaction between the acidic oleyl sulfate and the basic diethylaminoethanol.

The reaction between the oleyl sulfate anion and the diethylaminoethanol cation is an acid-base neutralization. jetir.org The sulfate group of the oleyl sulfate acts as a Brønsted-Lowry acid, while the tertiary amine group of diethylaminoethanol acts as a Brønsted-Lowry base. The reaction involves the transfer of a proton from the sulfuric acid group to the amine, resulting in the formation of an ionic bond.

The thermodynamics of micelle formation for similar ionic surfactants, such as sodium dodecyl sulfate, have been studied extensively. acs.org These studies often involve determining the critical micelle concentration (CMC) at various temperatures to calculate thermodynamic parameters like the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization. jetir.org For the salt formation itself, the reaction is typically exothermic, releasing heat due to the formation of the stable ionic bond. jetir.org

Kinetic studies of acid-base neutralization reactions in aqueous solutions have shown them to be extremely fast. usda.gov However, in a non-aqueous or mixed-solvent system, which might be used for the synthesis of this compound to facilitate handling and purification, the reaction rates could be influenced by factors such as solvent polarity and viscosity.

Table 2: General Thermodynamic Parameters in Surfactant Salt Formation

| Thermodynamic Parameter | General Observation for Micellization | Implication for Salt Formation |

|---|---|---|

| Gibbs Free Energy (ΔG°) | Negative, indicating a spontaneous process. jetir.org | Expected to be negative, indicating a spontaneous reaction. |

| Enthalpy (ΔH°) | Can be positive or negative depending on the surfactant and temperature. jetir.org | Generally negative (exothermic) for neutralization reactions. jetir.org |

| Entropy (ΔS°) | Positive, driven by the hydrophobic effect. jetir.org | Likely positive due to the release of solvent molecules upon ion pairing. |

The isolation and purification of this compound can be achieved through crystallization or precipitation. As an ionic liquid-like surfactant, its phase behavior can be complex, potentially exhibiting liquid crystalline phases. itp.ac.cnnih.gov The choice of solvent is crucial in controlling the crystallization process. The use of co-solvents can help to modulate the solubility and facilitate crystal growth. d-nb.inforsc.org

Techniques that can be employed for the crystallization of ionic liquids include:

Thermal shifts: Slowly cooling a saturated solution to induce crystallization. rsc.org

Slow diffusion: Layering a solution of one of the precursor ions onto a solution of the other, allowing for slow mixing and crystal growth at the interface. d-nb.info

Evaporation: Slowly evaporating the solvent from a solution of the salt to increase its concentration and induce crystallization.

Precipitation can be induced by changing the solvent composition, for example, by adding a solvent in which the salt is insoluble. nih.gov The presence of electrolytes can also significantly influence the precipitation of ionic surfactants. acs.org The Krafft temperature, the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration, is another important parameter to consider, as precipitation is more likely to occur below this temperature. youtube.com

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

One key area is the use of biocatalysis. For the synthesis of the oleyl sulfate anion, arylsulfate sulfotransferases have been identified that can catalyze the sulfation of a diverse range of alcohols, including aliphatic ones, using a sulfate donor under mild conditions. nih.govresearchgate.net This enzymatic approach avoids the use of harsh sulfating agents.

For the diethylaminoethanol cation, engineered enzyme cascades have been developed to convert diols to amino alcohols. rsc.orgornl.gov These biocatalytic routes operate at room temperature and pressure in aqueous conditions, offering a greener alternative to traditional chemical synthesis that often requires high temperatures and pressures. rsc.orgornl.gov

Solvent selection is another important aspect of green chemistry. The ideal synthesis would be solvent-free. researchgate.netacs.orgchalmers.seresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for the solvent-free preparation of ionic liquids. researchgate.net This technique can significantly reduce reaction times and energy consumption.

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable surfactant production. thechemicalengineer.comomnitechintl.comnih.goveuropa.eucesio.eu Oleyl alcohol can be derived from natural oils and fats, making the oleyl sulfate moiety bio-based. nih.gov Similarly, bio-based routes to ethylene oxide from bio-ethanol can contribute to a more sustainable synthesis of diethylaminoethanol. omnitechintl.com

Advanced Structural Characterization and Supramolecular Architecture

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into the supramolecular assembly of the oleyl sulfate (B86663) anion and the diethylaminoethanol cation.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of crystalline solids. This technique involves irradiating a single crystal of oleyl sulfate diethylaminoethanol salt with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to calculate the electron density distribution within the crystal, revealing the precise positions of each atom.

A hypothetical crystallographic analysis of this compound would be anticipated to reveal key structural parameters. The long, hydrophobic oleyl chain would likely exhibit significant conformational flexibility, potentially adopting a linear or bent conformation to facilitate efficient crystal packing. The ionic interaction between the negatively charged sulfate group (-OSO₃⁻) of the oleyl sulfate and the positively charged quaternary ammonium (B1175870) group of the protonated diethylaminoethanol would be the primary force governing the crystal lattice. Furthermore, hydrogen bonding between the hydroxyl group of the diethylaminoethanol cation and the oxygen atoms of the sulfate group would likely play a crucial role in stabilizing the supramolecular architecture.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.25 |

| b (Å) | 8.50 |

| c (Å) | 25.10 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 3215 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

When suitable single crystals for SCXRD are not obtainable, powder X-ray diffraction (PXRD) is a valuable alternative. This technique is performed on a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The resulting diffraction pattern is a series of concentric rings, which can be converted into a one-dimensional diffractogram (intensity vs. 2θ).

While PXRD does not typically provide the same level of atomic-resolution detail as SCXRD, it is a powerful tool for phase identification, determination of lattice parameters, and assessment of sample purity. For this compound, PXRD could be used to confirm the crystalline nature of a bulk sample and to identify any potential polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties.

Spectroscopic and Spectrometric Elucidation of Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

For this compound, FTIR and Raman spectra would be expected to show characteristic peaks for the various functional groups present in both the anion and the cation. The strong, broad absorption band in the region of 3300-3500 cm⁻¹ in the FTIR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group in the diethylaminoethanol cation. The C-H stretching vibrations of the long alkyl chain of oleyl sulfate and the ethyl groups of diethylaminoethanol would appear in the 2850-3000 cm⁻¹ region.

A key diagnostic feature would be the vibrational modes of the sulfate group. The asymmetric and symmetric S=O stretching vibrations are typically observed in the regions of 1210-1260 cm⁻¹ and 1030-1080 cm⁻¹, respectively researchgate.net. The C-O stretching vibration of the ester linkage in oleyl sulfate would also be identifiable. The presence of the diethylamino group would be confirmed by C-N stretching vibrations.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (hydroxyl) | 3300-3500 | FTIR |

| N-H stretch (protonated amine) | 3100-3300 | FTIR |

| C-H stretch (alkyl) | 2850-3000 | FTIR, Raman |

| S=O stretch (asymmetric) | 1210-1260 | FTIR, Raman |

| S=O stretch (symmetric) | 1030-1080 | FTIR, Raman |

Note: This table presents expected ranges for vibrational frequencies and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. ¹H and ¹³C NMR are the most common nuclei studied for organic compounds.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of both the oleyl sulfate and diethylaminoethanol moieties. The protons of the long alkyl chain of the oleyl sulfate would give rise to a series of overlapping multiplets in the upfield region of the spectrum. The characteristic protons of the double bond in the oleyl group would appear as a multiplet around 5.3 ppm. For the diethylaminoethanol cation, the protons of the ethyl groups would show a characteristic triplet and quartet pattern. The protons adjacent to the hydroxyl and amino groups would appear as distinct multiplets.

¹³C NMR spectroscopy would provide complementary information, with a separate signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would confirm the presence of the various functional groups, including the double bond, the sulfate ester, the hydroxyl group, and the amino group.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the diethylaminoethanol cation [(C₂H₅)₂NHCH₂CH₂OH]⁺. In negative ion mode, a major peak corresponding to the oleyl sulfate anion [CH₃(CH₂)₇CH=CH(CH₂)₈OSO₃]⁻ would be observed. High-resolution mass spectrometry could be used to determine the exact mass of these ions, which would confirm their elemental composition. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ions, providing further structural details. For instance, fragmentation of the oleyl sulfate anion would likely involve cleavage of the C-O bond, leading to the loss of SO₃.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Oleyl sulfate |

Supramolecular Self-Assembly and Organization

The self-assembly of amphiphilic molecules like this compound in solution is a complex process driven by the minimization of unfavorable interactions between the hydrophobic oleyl chain and the aqueous environment, alongside favorable interactions between the polar headgroups and water. This typically leads to the formation of organized structures such as micelles, vesicles, or lamellar phases. The specific architecture of these assemblies is influenced by factors including concentration, temperature, pH, and the presence of other solutes.

Investigation of Lamellar Structures and Interlayer Distances

Currently, there is a lack of specific research data on the formation and characteristics of lamellar structures for this compound. Such structures, which consist of bilayer sheets of the amphiphile separated by layers of solvent, are a common phase for many surfactants. Characterization would typically involve techniques like Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS) to determine the interlayer spacing.

Table 1: Hypothetical Lamellar Structure Data for this compound

| Concentration (wt%) | Temperature (°C) | Interlayer Distance (Å) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Characterization of Hydrogel Networks

The ability of this compound to form hydrogel networks has not been documented in available scientific literature. Hydrogel formation would likely involve the entanglement of elongated, worm-like micelles or the formation of a bicontinuous lamellar phase that can immobilize large amounts of water. The mechanical properties of such a hydrogel, including its storage (G') and loss (G'') moduli, would be of significant interest.

Table 2: Potential Hydrogel Network Properties of this compound

| Parameter | Value |

|---|---|

| Minimum Gelation Concentration | Data Not Available |

| Storage Modulus (G') | Data Not Available |

| Loss Modulus (G'') | Data Not Available |

| Swelling Ratio | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Micellar and Vesicular Aggregation Phenomena

While it is expected that this compound forms micelles and potentially vesicles in aqueous solutions, specific data regarding their aggregation behavior are not available. Key parameters such as the critical micelle concentration (CMC), aggregation number (Nagg), and the hydrodynamic radius of these aggregates are essential for understanding their behavior in solution. These parameters are typically determined using techniques like surface tensiometry, fluorescence spectroscopy, and dynamic light scattering (DLS).

Table 3: Anticipated Micellar and Vesicular Properties of this compound

| Property | Method | Expected Value |

|---|---|---|

| Critical Micelle Concentration (CMC) | Tensiometry | Data Not Available |

| Aggregation Number (Nagg) | Fluorescence Quenching | Data Not Available |

| Hydrodynamic Radius (Rh) | Dynamic Light Scattering | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Host-Guest Chemistry and Complexation Studies

There are no published studies on the host-guest chemistry or complexation behavior of this compound. The potential for the supramolecular assemblies of this compound to act as hosts for smaller guest molecules is an area that remains to be explored. Such interactions could be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) to determine binding constants and thermodynamic parameters.

Table 4: Illustrative Host-Guest Complexation Parameters for this compound

| Guest Molecule | Host Assembly | Binding Constant (K) |

|---|---|---|

| Data Not Available | Micelle | Data Not Available |

| Data Not Available | Vesicle | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Interfacial and Colloidal Chemistry Research

Adsorption Behavior at Liquid-Air and Liquid-Solid Interfaces

Oleyl sulfate (B86663) diethylaminoethanol salt, as a surfactant, exhibits a strong tendency to adsorb at interfaces, which significantly alters the interfacial energy. At the liquid-air interface, the oleyl sulfate ions orient themselves with the hydrophobic oleyl tail directed towards the air and the hydrophilic sulfate headgroup remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension.

The adsorption at liquid-solid interfaces is governed by the nature of the solid surface and the composition of the liquid phase. On hydrophobic surfaces, the oleyl chains can adsorb through van der Waals interactions, while on polar or charged surfaces, the adsorption mechanism can be more complex, involving electrostatic interactions between the sulfate headgroup and the surface charges, as well as hydrophobic interactions. The presence of the diethylaminoethanol counter-ion can also influence the packing and arrangement of the adsorbed surfactant molecules.

Research on a closely related compound, oleyl alcohol sulfonate, demonstrated its ability to significantly reduce the surface tension of water. This suggests a strong adsorption at the air-water interface, a behavior that can be expected to be similar for the diethylaminoethanol salt of oleyl sulfate.

Surface Activity and Critical Micelle Concentration (CMC) Determinations

The surface activity of a surfactant is a measure of its efficiency in reducing surface tension. Oleyl sulfate diethylaminoethanol salt is expected to be a highly surface-active agent due to its C18 oleyl chain. The key parameter characterizing the self-aggregation behavior of surfactants in solution is the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, the monomers begin to self-assemble into organized structures called micelles.

For a comparable compound, oleyl alcohol sulfonate, the critical micelle concentration (CMC) was determined to be 4.17 x 10⁻³ mol/L, and the surface tension at this concentration (γCMC) was 33.99 mN/m. doaj.org These values indicate a high tendency for micellization and significant surface activity. It is anticipated that this compound would exhibit a similarly low CMC and achieve a substantial reduction in surface tension.

Table 1: Surface Activity of Oleyl Alcohol Sulfonate

| Parameter | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 4.17 x 10⁻³ mol/L |

Data for Oleyl Alcohol Sulfonate, a structurally similar compound. doaj.org

Emulsion and Dispersion Stability Studies

The ability of this compound to adsorb at oil-water interfaces makes it an effective emulsifying agent. In an oil-in-water emulsion, the surfactant molecules form a protective film around the oil droplets, with the hydrophobic oleyl tails penetrating the oil phase and the hydrophilic sulfate heads extending into the surrounding water. This interfacial film reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets and preventing their coalescence, thereby enhancing the stability of the emulsion.

Studies on oleyl alcohol sulfonate have highlighted its excellent emulsification properties. doaj.org Similarly, research on oleyl ether sulfates has demonstrated their utility in forming stable emulsions. The stability of these emulsions is often attributed to the formation of a dense and stable interfacial layer. The diethylaminoethanol counter-ion in this compound may further contribute to the stability of the emulsion through its influence on the charge and packing of the surfactant molecules at the interface.

Interaction with Model Biological and Synthetic Membranes

The interaction of surfactants with biological and synthetic membranes is a critical area of research. Due to its amphiphilic structure, this compound can interact with the lipid bilayers that form the basic structure of cell membranes. The hydrophobic oleyl tail can intercalate into the hydrophobic core of the lipid bilayer, while the charged sulfate headgroup interacts with the polar headgroups of the phospholipids (B1166683).

This interaction can lead to a variety of effects on the membrane, including changes in membrane fluidity, permeability, and stability. At low concentrations, the surfactant monomers may incorporate into the membrane, while at concentrations near or above the CMC, they can lead to the solubilization of the membrane into mixed micelles.

Research on N-oleylethanolamine, a compound with a similar amine headgroup, has shown that it can form stable complexes with phospholipid vesicles and alter the phase transition of lipid structures. researchgate.net This suggests that the diethylaminoethanol portion of this compound could play a significant role in its interaction with membranes, potentially through hydrogen bonding and electrostatic interactions with the lipid headgroups.

Film-Forming Properties and Surface Layer Dynamics

Surfactants like this compound can form organized monomolecular films at the air-water interface. These films can exhibit different phases (gas, liquid-expanded, liquid-condensed, and solid) depending on the surface pressure and temperature. The oleyl chain, with its cis-double bond, introduces a kink in the hydrocarbon chain, which can affect the packing of the molecules in the film, generally leading to more expanded and fluid films compared to their saturated counterparts.

Biochemical and Biomolecular Interaction Studies in Vitro

Modulation of Enzymatic Activity and Kinetics

The interaction of surfactants with enzymes is a complex phenomenon that can lead to a range of effects, from inhibition and denaturation to, in some cases, stabilization or even activation. frontiersin.orgnih.gov Anionic surfactants, such as oleyl sulfate (B86663), are known to interact with proteins, including enzymes, primarily through a combination of electrostatic and hydrophobic interactions. researchgate.net

It is important to note that the response of an enzyme to a surfactant is highly specific to the particular enzyme and the surfactant . frontiersin.org Some enzymes have been shown to exhibit increased activity in the presence of certain surfactants, which may be due to the surfactant inducing a more active conformation or facilitating substrate access to the active site. nih.gov

The diethylaminoethanol counter-ion could potentially modulate the interaction of oleyl sulfate with enzymes. As a tertiary amine, it may engage in its own interactions with the enzyme surface or influence the local pH, which in turn can affect enzyme structure and activity. atamankimya.com However, without direct experimental data, the precise nature of this modulation remains speculative.

Table 1: Potential Effects of Oleyl Sulfate Diethylaminoethanol Salt on Enzymatic Activity

| Parameter | Expected Effect | Underlying Mechanism |

| Vmax | Likely Decrease | Unfolding and denaturation of the enzyme, leading to a loss of catalytic sites. |

| Km | Variable | Conformational changes in the active site could either increase or decrease substrate affinity. |

| Enzyme Stability | Likely Decrease | Disruption of non-covalent interactions that maintain the native protein structure. |

Interaction with Cellular Components and Biomolecules (e.g., proteins, lipids)

The amphiphilic nature of oleyl sulfate dictates its interaction with key cellular components, particularly proteins and lipids.

Interaction with Proteins:

As a long-chain alkyl sulfate, oleyl sulfate is expected to be a potent protein denaturant, similar in action to the well-studied sodium dodecyl sulfate (SDS). nih.govau.dk The binding process typically involves the hydrophobic tail inserting into the protein's hydrophobic interior, while the sulfate headgroup interacts with charged residues on the surface. This dual interaction disrupts the delicate balance of forces that maintain the native three-dimensional structure of the protein, leading to unfolding. nih.govresearchgate.net The result is a loss of biological function. The interaction is often cooperative, meaning that the binding of a few surfactant molecules facilitates the binding of more, leading to a complete denaturation of the protein. researchgate.net

Interaction with Lipids:

Oleyl sulfate, as a surfactant, will readily interact with lipid bilayers, which form the basic structure of cell membranes. At low concentrations, the surfactant monomers can insert themselves into the lipid bilayer, causing a disruption in the packing of the lipid molecules and an increase in membrane fluidity. nih.govwikipedia.orgkhanacademy.org As the concentration of oleyl sulfate increases, it can lead to the solubilization of the lipid membrane, forming mixed micelles of lipid and surfactant. rsc.orgcambridge.org This process disrupts the integrity of the membrane, leading to leakage of cellular contents. The presence of an unsaturated oleyl chain may influence the specific nature of the interaction with the lipid acyl chains within the bilayer. frontiersin.org

The diethylaminoethanol cation may also have some interaction with the negatively charged headgroups of certain phospholipids (B1166683) in the membrane, although this is likely to be a weaker interaction compared to the disruptive effects of the oleyl sulfate anion.

Membrane Protein Reconstitution and Conformational Stability in Membrane-Mimetic Systems

Membrane proteins require a hydrophobic environment to maintain their native structure and function. In the laboratory, detergents are crucial for extracting these proteins from their native membranes and reconstituting them into artificial membrane systems, such as liposomes, for further study. nih.gov

Anionic surfactants like oleyl sulfate can be used in this process. The general procedure involves solubilizing the biological membrane with the detergent to release the membrane proteins. The protein is then purified in the presence of the detergent, which forms a micellar belt around the hydrophobic transmembrane domains of the protein, mimicking the lipid bilayer. Subsequently, the detergent is slowly removed in the presence of phospholipids, allowing the protein to insert into the newly formed liposomes.

The choice of detergent is critical for maintaining the conformational stability and activity of the reconstituted protein. While a strong anionic surfactant like oleyl sulfate can be effective for solubilization, it may also be too harsh and cause irreversible denaturation of some membrane proteins. The optimal conditions, including the concentration of the surfactant and the presence of other lipids or additives, would need to be empirically determined for each specific membrane protein. The nature of the counter-ion, in this case, diethylaminoethanol, could potentially influence the properties of the micelles and, consequently, the stability of the protein-detergent complex, although this has not been specifically documented. researchgate.netnih.gov

Influence on Biochemical Reaction Pathways in Controlled Environments

In in vitro biochemical assays, the presence of this compound would be expected to have a significant impact on any reaction pathway involving enzymes or membrane-bound components.

By modulating enzyme activity, as discussed in section 5.1, this compound could either inhibit or, less commonly, enhance specific steps in a biochemical cascade. For instance, in a metabolic pathway, the inhibition of a key enzyme by oleyl sulfate would lead to the accumulation of its substrate and a depletion of the subsequent products.

Furthermore, its disruptive effects on lipid membranes would compromise any in vitro system that relies on the integrity of vesicles or liposomes. For example, in studies of membrane transport or signaling, the addition of this compound would likely lead to the leakage of encapsulated molecules and the disruption of transmembrane gradients. The ability of anionic surfactants to interfere with DNA synthesis has also been reported, suggesting another potential point of influence in biochemical pathways. nih.gov

Advanced Material Science Applications and Engineering Research

Polymer Science and Composite Materials Development

The unique chemical structure of Oleyl sulfate (B86663) diethylaminoethanol salt lends itself to potential applications in the synthesis and modification of polymeric materials.

In polymer chemistry, catalysts are fundamental to controlling polymerization reactions and tailoring the properties of the final materials. mdpi.com Certain metal salts and organic complexes are known to act as effective catalysts. mdpi.com While direct studies detailing the use of Oleyl sulfate diethylaminoethanol salt as a primary catalyst are not prevalent, its components suggest potential utility. Amine compounds and sulfate derivatives can participate in or influence various polymerization reactions. For instance, salts can affect the thermodynamics and kinetics of polymerization, such as influencing the lower critical solution temperature (LCST) in the synthesis of polymers like Poly(N,N-diethylacrylamide). researchgate.net The diethylaminoethanol moiety, a tertiary amine, could potentially be involved in initiating or mediating polymerization processes like atom transfer radical polymerization (ATRP), a method known for producing polymers with controlled molecular weights and low polydispersity. researchgate.net

The compound could also serve as a reactive intermediate or a building block. The oleyl group can be incorporated into a polymer backbone or side chain to impart specific properties like hydrophobicity or flexibility, while the ionic salt group can serve as a reactive site for further chemical modification or grafting.

The integration of additives into polymer matrices is a common strategy to enhance material properties. This compound, acting as a functional additive, can be dispersed within a polymer matrix to improve characteristics such as antistatic properties, hydrophobicity, or biocompatibility. The long oleyl tail is hydrophobic, while the diethylaminoethanol salt head is hydrophilic, a combination that is valuable for controlling surface properties. When blended into a polymer, these molecules can migrate to the surface, creating a functional layer. This is analogous to how tungstophosphoric acid is used to modify the surface of a polyacrylamide matrix to create new composite materials with catalytic properties. mdpi.com The presence of such amphiphilic molecules can alter the polymer's interaction with other substances, for example, by improving the adhesion of coatings or enhancing the dispersion of other fillers within the composite material.

Corrosion Inhibition Mechanisms in Aqueous and Industrial Systems

Corrosion is an electrochemical process that causes significant economic losses, making the development of effective corrosion inhibitors a critical area of research. mdpi.com Organic compounds containing nitrogen, sulfur, and oxygen are particularly effective because these elements can facilitate the adsorption of the molecule onto the metal surface, creating a protective barrier. mdpi.comekb.eg this compound contains oxygen (in the sulfate group) and nitrogen (in the amine group), making it a suitable candidate for a corrosion inhibitor. mdpi.com

The primary mechanism by which organic inhibitors like this compound protect metals is through the formation of a thin, adsorbed film on the metal surface. ekb.eg This film acts as a physical barrier, isolating the metal from the corrosive environment. gjeta.commdpi.com The adsorption process is driven by the interaction between the polar head of the molecule and the metal surface. The nitrogen and oxygen atoms can form coordinate bonds with vacant d-orbitals of the metal ions, leading to strong adsorption. ekb.eg

Once adsorbed, the long, hydrophobic oleyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. mdpi.com This layer acts as a barrier to water and aggressive corrosive species like chloride ions. mdpi.commdpi.com The effectiveness of this protective film is dependent on the concentration of the inhibitor; a higher concentration generally leads to more complete surface coverage and a more compact, less porous protective layer. mdpi.com

The characterization of these protective films often involves surface analysis techniques. Scanning Electron Microscopy (SEM) can be used to visualize the metal surface, revealing a smoother, less damaged topography in the presence of the inhibitor compared to a corroded surface without it. mdpi.comresearchgate.net Techniques like Fourier-transform infrared spectroscopy (FTIR) can confirm the formation of bonds between the inhibitor and the metal surface, such as Fe–O–Si bonds in the case of silane-based coatings modified with organic inhibitors. researchgate.net

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanisms. researchgate.net Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the corrosion process. nih.govresearchgate.net

Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution), cathodic (reduction of corrosive species), or both reactions. researchgate.net An inhibitor that affects both is known as a mixed-type inhibitor. mdpi.comnih.gov The presence of an effective inhibitor reduces the corrosion current density (Icorr), which is directly proportional to the corrosion rate. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides information about the properties of the protective film. In the presence of an inhibitor film, the charge transfer resistance (Rct) typically increases significantly. mdpi.commdpi.com A higher Rct value indicates a slower corrosion process because the film impedes the flow of charge at the metal-solution interface. mdpi.com Concurrently, the double-layer capacitance (Cdl) tends to decrease, which can be attributed to a decrease in the local dielectric constant or an increase in the thickness of the electrical double layer as the inhibitor molecules displace water from the metal surface. mdpi.com

The table below presents typical data obtained from electrochemical studies of organic corrosion inhibitors, illustrating how their performance is quantified.

| Inhibitor System | Concentration (mM) | Corrosion Current Density (Icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |

| Blank (Corrosive Solution) | 0 | 128.7 | 500 | - |

| Organic Inhibitor A | 5 | 15.4 | 4,500 | 88.0 |

| Organic Inhibitor B | 10 | 8.9 | 8,200 | 93.1 |

| C + OI Combination | 100 | Not specified | 1,844 | 85.0 |

Data is representative and compiled from findings on various organic and mixed inhibitors for illustrative purposes. mdpi.comresearchgate.net

These studies confirm that the adsorption of the inhibitor molecules creates a barrier that hinders both the anodic and cathodic reactions, thereby providing effective corrosion protection. gjeta.comnih.gov

Role in Chemical Separations and Filtration Technologies

The principles of chemical separation and filtration often rely on selective transport through membranes or interactions with functionalized surfaces. yale.edu Surfactants and amphiphilic molecules like this compound can play a role in these technologies. In processes like organic solvent nanofiltration (OSN), which uses membranes with nanoscale pores to separate molecules, the surface properties of the membrane are critical. yale.edu

The amphiphilic nature of this compound could be leveraged to modify filtration membranes. By adsorbing onto the membrane surface, it could alter its hydrophobicity, pore size, and surface charge. This modification could enhance the selectivity of the membrane, allowing for the fine-tuned separation of specific chemical compounds from a mixture. yale.edu For example, creating a hydrophobic layer on a membrane could improve the transport of non-polar solvents while retaining polar solutes, or vice versa. The ability to fine-tune pore size and surface chemistry is key to achieving highly selective separations in advanced filtration technologies. yale.edu

Development of Functional Coatings and Surface Modifications

The formation of this compound results from the neutralization of oleyl sulfate, an anionic surfactant, with diethylaminoethanol, a neutralizing amine. This combination yields a salt with amphiphilic properties, making it a candidate for applications in functional coatings and surface modifications. The long oleyl chain provides a hydrophobic character, while the sulfate and protonated amine groups introduce hydrophilicity and potential for electrostatic interactions.

The utility of long-chain alkyl sulfates and amine salts in coatings is predicated on their ability to act as surfactants, emulsifiers, and corrosion inhibitors. Alkyl sulfates are well-established as emulsifying and wetting agents. Diethylaminoethanol is utilized in industrial coatings as a neutralizing amine and corrosion inhibitor. researchgate.netgsconlinepress.comresearchgate.net The resulting salt, this compound, is anticipated to exhibit a combination of these properties, making it suitable for creating protective and functionalized surfaces.

In the context of surface modification, the amphiphilic nature of this salt allows for the alteration of surface energy, wettability, and adhesion. For instance, the alkyl chains of similar surfactant molecules can be leveraged to create hydrophobic surfaces. Research on the surface alkylation of materials like cellulose (B213188) nanocrystals has demonstrated that introducing long alkyl chains can significantly enhance compatibility with nonpolar matrices, a principle that can be applied to the modification of various substrates using oleyl-based compounds.

The performance of such coatings is often evaluated based on their stability, adhesion to the substrate, and the functional properties they impart. The following table summarizes the potential roles of the constituent parts of this compound in coatings, based on the known functions of similar compounds.

| Component | Class | Potential Function in Coatings |

| Oleyl Sulfate | Anionic Surfactant | Emulsifier, Wetting Agent, Dispersant |

| Diethylaminoethanol | Amine | Neutralizing Agent, Corrosion Inhibitor, Curing Agent |

| This compound | Amine Salt Surfactant | Film Former, Surface Modifier, Adhesion Promoter |

Electrochemical Applications and Proton Conduction in Supramolecular Systems

The electrochemical behavior of this compound is influenced by its ionic nature and surfactant properties. Surfactants are known to play a significant role in various electrochemical processes, including corrosion inhibition, electroplating, and in the development of sensors and energy storage devices. researchgate.netgsconlinepress.comresearchgate.nettandfonline.comgsconlinepress.com The adsorption of surfactant molecules onto electrode surfaces can modify the electrode-electrolyte interface, affecting reaction rates and mechanisms. researchgate.net

In the realm of corrosion protection, both anionic and cationic surfactants have been shown to be effective inhibitors. gsconlinepress.com The this compound, being an amine salt of an alkyl sulfate, possesses both an anionic (sulfate) and a cationic (protonated amine) component. This dual nature could lead to the formation of a protective film on metal surfaces, thereby inhibiting corrosion. The long oleyl chain would contribute to the formation of a hydrophobic barrier, further preventing contact with corrosive agents.

The potential for proton conduction in supramolecular systems involving amine salts is an area of active research. While direct studies on this compound are not available, the principles of proton transport in other ammonium (B1175870) and imidazolium (B1220033) salt systems can provide insights. chemrxiv.org Proton conduction in such systems often relies on the formation of hydrogen-bonded networks that facilitate the movement of protons.

The diethylaminoethanol component, when protonated, can act as a proton donor, while the sulfate group can act as a proton acceptor, potentially creating pathways for proton hopping. The self-assembly of the amphiphilic salt molecules into organized structures, such as micelles or lamellar phases, could create confined environments that enhance proton transport. The efficiency of proton conduction would likely depend on factors such as the hydration level, temperature, and the specific arrangement of the molecules in the supramolecular assembly.

Research on other alkyl ammonium-based ionic liquids has shown that controlling the protonation state is crucial for their function in electrochemical devices. chemrxiv.org This highlights the potential for tuning the properties of this compound for specific electrochemical applications.

The following table outlines potential electrochemical applications and the underlying mechanisms for this compound, based on the properties of its constituent ions and analogous surfactant systems.

| Application Area | Potential Role of this compound | Underlying Mechanism |

| Corrosion Inhibition | Forms a protective barrier on metal surfaces. | Adsorption of the salt onto the metal surface, creating a hydrophobic layer that prevents contact with corrosive agents. gsconlinepress.com |

| Electrolyte Additive | Modifies the electrode-electrolyte interface. | Surfactant properties can alter double-layer capacitance and influence ion transport to the electrode surface. researchgate.net |

| Proton Conduction | Component of a proton-conducting material. | Formation of hydrogen-bonded networks and self-assembled structures that facilitate proton transport. |

Analytical Chemistry Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Impurity Profiling and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation and impurity profiling of Oleyl sulfate (B86663) diethylaminoethanol salt. sterlingpharmasolutions.com When coupled with liquid chromatography (LC-HRMS), it provides both separation and highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any related impurities. biomedres.us

The analysis of surfactants by mass spectrometry can be complex due to their tendency to form isomers, oligomers, and homologues. nih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer the mass accuracy and resolution required to distinguish between closely related species. sterlingpharmasolutions.comnih.gov For instance, HRMS can differentiate between oleyl sulfate and impurities that may differ by only a few mass units, such as byproducts from the sulfation process or starting materials with different alkyl chain lengths.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. sterlingpharmasolutions.com In an MS/MS experiment, the ion corresponding to Oleyl sulfate diethylaminoethanol salt is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint, allowing for the confirmation of the oleyl chain, the sulfate group, and the diethylaminoethanol counter-ion. This technique is invaluable for identifying unknown impurities by piecing together their molecular structures from their fragmentation patterns. lcms.cznih.gov

Table 2: Application of HRMS in the Analysis of this compound

| HRMS Application | Technique | Information Gained | Significance |

| Purity Assessment | LC-HRMS | Accurate mass measurement of the parent compound and detection of any co-eluting impurities. | Confirms molecular formula and provides a high-confidence assessment of product purity. |

| Impurity Identification | LC-HRMS/MS | Accurate mass of impurity ions and their fragmentation patterns. | Allows for the structural elucidation of unknown process-related impurities or degradation products. nih.gov |

| Product Confirmation | Direct Infusion HRMS | High-resolution mass spectrum of the bulk material. | Rapid confirmation of the primary component's elemental composition. |

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods offer sensitive and often rapid means of quantifying surfactants. While many simple alkyl sulfates lack strong native UV absorbance or fluorescence, derivatization or complexation can be employed to facilitate their detection.

Indirect spectrophotometric methods can be used for quantification. nih.gov One common approach involves the formation of an ion-pair complex between the anionic oleyl sulfate and a cationic dye. The complex is then extracted into an organic solvent, and the absorbance of the dye in the organic phase is measured. The intensity of the color is proportional to the concentration of the anionic surfactant.

Fluorometric methods generally provide higher sensitivity than absorbance-based techniques. denovix.comresearchgate.net Similar to spectrophotometry, these methods often rely on the interaction of the surfactant with a fluorescent probe. The binding of oleyl sulfate to the probe can cause a measurable change in the probe's fluorescence properties, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. A calibration curve is constructed by measuring the fluorescence response of standards with known concentrations. denovix.com These methods are particularly useful for determining low concentrations of the surfactant in various sample matrices. nih.gov

In Situ Monitoring Techniques (e.g., Ellipsometry, Quartz Crystal Microbalance with Dissipation monitoring)

In situ monitoring techniques are vital for studying the interfacial properties of this compound, providing real-time information about its adsorption, film formation, and interaction with surfaces without removing the sample from its native environment.

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, surface-based technique that measures changes in mass and viscoelastic properties at interfaces. frontiersin.orgnih.gov A piezoelectric quartz crystal sensor oscillates at a specific frequency. When a thin film of oleyl sulfate adsorbs onto the sensor surface from a solution, the oscillation frequency decreases. This change in frequency (Δf) is directly related to the adsorbed mass. nanoscience.com Simultaneously, QCM-D measures the energy dissipation (ΔD), which provides information about the rigidity or softness (viscoelasticity) of the adsorbed layer. nih.govwikipedia.org This allows for the real-time characterization of the formation, swelling, and conformational changes of the surfactant layer on various surfaces. awsensors.com

Ellipsometry is an optical technique used to characterize thin films. It measures the change in the polarization of light upon reflection from a surface. From this change, the thickness and refractive index of the adsorbed surfactant film can be determined with high precision. Ellipsometry is non-invasive and can be used in situ to monitor the kinetics of surfactant adsorption and the structure of the resulting film at the solid-liquid or liquid-air interface.

Table 3: Overview of In Situ Monitoring Techniques for Oleyl Sulfate Interfacial Analysis

| Technique | Principle | Key Parameters Measured | Information Obtained for Oleyl Sulfate |

| QCM-D | Measures changes in frequency and energy dissipation of an oscillating quartz crystal sensor. frontiersin.org | Adsorbed mass (from Δf), viscoelastic properties (from ΔD). wikipedia.org | Adsorption/desorption kinetics, mass of adsorbed layer, structural properties (e.g., rigidity, hydration) of the surfactant film. nanoscience.com |

| Ellipsometry | Measures changes in the polarization of light upon reflection from a surface. | Film thickness, refractive index. | Real-time monitoring of film growth, determination of adsorbed layer thickness and packing density. |

Chemometric Approaches for Complex Data Analysis

The data generated from modern analytical techniques, especially hyphenated methods like LC-MS, can be large and complex. wiley.com Chemometrics employs multivariate statistical and mathematical methods to extract meaningful information from this complex chemical data. rsc.org

Principal Component Analysis (PCA) is an exploratory data analysis tool that can be used to visualize trends and groupings in multivariate data. For example, PCA can be applied to LC-HRMS data from different batches of this compound to identify batch-to-batch variations or to distinguish between samples based on their impurity profiles. rsc.org

When analyzing complex mixtures, Multivariate Curve Resolution (MCR) can be used to resolve the data into the contributions from individual chemical components, even when they are not fully separated chromatographically. rsc.org This is particularly useful for deconvoluting the signals of oleyl sulfate from closely related impurities or matrix components. mdpi.com

For quantitative analysis, methods like Partial Least Squares (PLS) regression can build predictive models that correlate the complex analytical data (e.g., spectra) with the concentration of the surfactant. These chemometric tools are essential for robust data interpretation, process monitoring, and quality control in the research and characterization of this compound. mdpi.com

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Oleyl Sulfate (B86663) Diethylaminoethanol Salt Aggregation and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to investigate the spontaneous aggregation of surfactant molecules like oleyl sulfate diethylaminoethanol salt in aqueous environments. These simulations can provide atomic-level insights into the formation of micelles and other supramolecular structures.

Methodology: A typical MD simulation would involve constructing a simulation box containing a number of oleyl sulfate and diethylaminoethanol ions, along with water molecules. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The system's trajectory is then calculated by integrating Newton's equations of motion, allowing for the observation of dynamic processes such as micellization.

Expected Research Findings: Through MD simulations, researchers can analyze various parameters to understand the aggregation process. This includes tracking the formation of clusters, calculating the mean aggregation number, and determining the shape and size of the resulting micelles. Furthermore, the simulations can reveal the nature of intermolecular interactions, such as hydrophobic interactions between the oleyl chains and electrostatic interactions between the sulfate headgroups and the diethylaminoethanol counterions. While specific data for this compound is not readily available, studies on similar sulfate-based surfactants provide a reference for the types of data that can be obtained researchgate.netbohrium.com.

Table 1: Representative Data from MD Simulation of Surfactant Aggregation This table is a hypothetical representation of data that could be generated from MD simulations of this compound.

| Simulation Time (ns) | Number of Aggregates | Average Aggregation Number | Radius of Gyration (nm) |

|---|---|---|---|

| 0 | 100 | 1 | N/A |

| 10 | 25 | 4 | 1.2 |

| 50 | 5 | 20 | 2.5 |

| 100 | 2 | 50 | 3.8 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of the oleyl sulfate anion and the diethylaminoethanol cation. These calculations provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals.

Methodology: The first step in performing quantum chemical calculations is to optimize the geometry of the individual ions to find their most stable conformation. Following this, properties such as the distribution of electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Expected Research Findings: From these calculations, one can generate molecular electrostatic potential maps, which visualize the charge distribution and indicate regions that are prone to electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its interaction with other molecules and surfaces. While specific calculations for this compound are not available, general principles of quantum chemistry can be applied to predict its electronic properties.

Table 2: Hypothetical Quantum Chemical Properties of Oleyl Sulfate and Diethylaminoethanol Ions This table presents theoretical data that could be derived from quantum chemical calculations.

| Ion | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Oleyl Sulfate | -6.5 | 1.2 | 7.7 | 2.1 |

| Diethylaminoethanol | -8.2 | 2.5 | 10.7 | 3.4 |

Predictive Models for Supramolecular Assembly and Self-Organization

Predictive models, often employing machine learning or cheminformatics approaches, can be used to forecast the self-assembly behavior of surfactants like this compound. nih.gov These models are typically trained on large datasets of known aggregating and non-aggregating molecules to identify key molecular descriptors that correlate with aggregation propensity. nih.gov

Methodology: The process involves calculating a variety of molecular descriptors for the oleyl sulfate and diethylaminoethanol ions, such as molecular weight, logP (a measure of hydrophobicity), and topological polar surface area. These descriptors are then used as input for a predictive model, which could be a classification model (predicting aggregator vs. non-aggregator) or a regression model (predicting the critical micelle concentration).

Expected Research Findings: The output of such models would be a prediction of the likelihood of this compound to form aggregates in solution. nih.gov More advanced models could also predict the likely morphology of the aggregates (e.g., spherical, cylindrical micelles). These predictive tools can accelerate the design and screening of new surfactant molecules with desired self-assembly properties. nih.gov

Simulation of Interfacial Phenomena and Adsorption Kinetics

The behavior of this compound at interfaces, such as the air-water or oil-water interface, is critical for its function in many applications. Computational simulations can provide a molecular-level understanding of these interfacial phenomena and the kinetics of surfactant adsorption.

Methodology: Simulations of interfacial systems typically involve creating a simulation box with two distinct phases (e.g., a layer of water and a layer of oil). The surfactant molecules are then introduced into the system, and their migration to and arrangement at the interface is monitored over time. These simulations can be used to calculate properties such as the interfacial tension and the surface excess concentration of the surfactant.

Expected Research Findings: These simulations can reveal how the oleyl sulfate and diethylaminoethanol ions orient themselves at the interface, with the hydrophobic oleyl tails typically extending into the non-polar phase and the hydrophilic sulfate headgroups remaining in the aqueous phase. The simulations can also provide information on the rate at which the surfactant molecules adsorb to the interface, which is a key factor in the dynamic performance of surfactants.

Table 3: Simulated Interfacial Properties of a Surfactant System This table illustrates the type of data that could be obtained from simulations of this compound at an oil-water interface.

| Surfactant Concentration (mM) | Interfacial Tension (mN/m) | Surface Excess (mol/m²) | Adsorption Time (µs) |

|---|---|---|---|

| 0.1 | 45.2 | 1.5 x 10⁻⁶ | 10 |

| 0.5 | 25.8 | 3.2 x 10⁻⁶ | 5 |

| 1.0 | 15.1 | 4.5 x 10⁻⁶ | 2 |

| 5.0 | 8.7 | 5.0 x 10⁻⁶ | 1 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for oleyl sulfate diethylaminoethanol salt, and how can purity be optimized?

- Methodology :

- Sulfation Reaction : React oleyl alcohol with chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions (≤40°C) to form oleyl sulfate.

- Neutralization : Add diethylaminoethanol (CAS 6014-42-2) stoichiometrically to neutralize the acidic intermediate, ensuring pH 6–7 to avoid decomposition .

- Purification : Use solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted reagents. Lyophilization yields the final salt.

Q. How can the critical micelle concentration (CMC) of this compound be determined experimentally?

- Methodology :

- Conductivity Titration : Measure specific conductivity of aqueous solutions at varying concentrations. Plot conductivity vs. concentration; the inflection point indicates CMC.

- Surface Tension Analysis : Use a tensiometer to measure surface tension. CMC corresponds to the concentration where surface tension stabilizes .

Advanced Research Questions

Q. How does this compound influence oxygen sensitivity in flavin-dependent enzyme assays?

- Methodology :

- Surfactant-Enzyme Interaction : Incorporate the surfactant into reaction buffers (0.1–1% w/v) and monitor enzyme activity (e.g., glucose oxidase) under aerobic vs. anaerobic conditions.

- Oxygen Scavenging Test : Use fluorescent oxygen probes (e.g., Pt(II)-porphyrin complexes) to quantify dissolved oxygen levels in surfactant-containing solutions .

Q. What advanced techniques resolve structural heterogeneity in this compound batches?

- Methodology :

- LC-MS/MS : Analyze for by-products like unreacted oleyl alcohol or sulfated isomers. Use reverse-phase columns (C18) with electrospray ionization.

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies oleyl chain unsaturation (δ 5.3 ppm, -CH=CH-) and diethylaminoethanol protons (δ 2.6 ppm, -N(CH₂CH₃)₂) .

Data Analysis & Validation

Q. How should researchers address discrepancies in sulfate content analysis across gravimetric and spectroscopic methods?

- Methodology :

- Gravimetric : Precipitate sulfate as BaSO₄ (accuracy ±2%) but may underestimate due to co-precipitation of organic sulfonates.

- Ion Chromatography : Direct quantification of sulfate ions (LOD: 0.1 ppm) avoids interference from surfactants .

- Table :

| Method | Recovery (%) | Precision (RSD%) | Interference Risk |

|---|---|---|---|

| Gravimetric | 95–98 | 1.5 | High |

| Ion Chromatography | 99–102 | 0.8 | Low |

Experimental Design Considerations

Q. What controls are essential when studying the surfactant’s role in lipid bilayer permeabilization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.